molecular formula C22H17FN2O4S B2868170 (E)-4-(2-cyano-2-(4-(4-fluorophenyl)thiazol-2-yl)vinyl)-2,6-dimethoxyphenyl acetate CAS No. 683250-41-1

(E)-4-(2-cyano-2-(4-(4-fluorophenyl)thiazol-2-yl)vinyl)-2,6-dimethoxyphenyl acetate

Cat. No.: B2868170
CAS No.: 683250-41-1
M. Wt: 424.45
InChI Key: PULOROKBIFBQTP-LZYBPNLTSA-N
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Description

(E)-4-(2-cyano-2-(4-(4-fluorophenyl)thiazol-2-yl)vinyl)-2,6-dimethoxyphenyl acetate is a synthetic organic compound of significant interest in medicinal chemistry research, particularly in the early-stage development of novel therapeutic agents. Its molecular structure incorporates a thiazole ring, a privileged scaffold renowned for its broad and potent pharmacological activities . Thiazole-containing compounds have demonstrated a remarkable ability to interact with diverse biological targets, which is why they are found in several approved drugs and are intensively investigated for others . The primary research value of this compound lies in its potential as a key intermediate or a lead compound in oncology and infectious disease research. The thiazole nucleus is frequently explored for its antitumor properties . Compounds featuring this scaffold have been shown to inhibit tubulin polymerization, a well-established mechanism for halting cancer cell proliferation, and to act as potent inhibitors of various kinases, such as c-Met, which is a critical target in several human solid tumors . Furthermore, the structural motifs present in this molecule suggest potential for antimicrobial applications, as thiazole derivatives are known to be effective antibacterial and antifungal agents . The specific incorporation of a 4-fluorophenyl substituent on the thiazole ring and the cyano-vinyl linker are common strategies in drug design to fine-tune the molecule's electronic properties, lipophilicity, and binding affinity to specific biological targets, thereby optimizing its pharmacokinetic and pharmacodynamic profile . This compound is provided exclusively for research and development purposes in laboratory settings. It is strictly for research use only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers are encouraged to leverage this versatile chemical tool to probe biological pathways and advance the discovery of new active molecules.

Properties

IUPAC Name

[4-[(E)-2-cyano-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]ethenyl]-2,6-dimethoxyphenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17FN2O4S/c1-13(26)29-21-19(27-2)9-14(10-20(21)28-3)8-16(11-24)22-25-18(12-30-22)15-4-6-17(23)7-5-15/h4-10,12H,1-3H3/b16-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PULOROKBIFBQTP-LZYBPNLTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1OC)C=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC1=C(C=C(C=C1OC)/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-4-(2-cyano-2-(4-(4-fluorophenyl)thiazol-2-yl)vinyl)-2,6-dimethoxyphenyl acetate is a synthetic organic molecule characterized by a complex structure that includes a thiazole ring, a cyano group, and a fluorophenyl moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research.

Chemical Structure and Properties

The IUPAC name for this compound is 2-methylpropyl 4-[[(E)-2-cyano-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]ethenyl]amino]benzoate. The molecular formula is C23H20FN3O2S, and it exhibits properties typical of thiazole derivatives, such as enhanced reactivity and biological activity due to the presence of electron-withdrawing groups.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within the cell. The thiazole ring and cyano group are crucial for binding to enzymes or receptors, potentially inhibiting their activity. The fluorophenyl group may enhance binding affinity and specificity toward these targets, suggesting a mechanism that could involve modulation of signaling pathways related to cancer cell proliferation and survival.

Biological Activity Overview

Recent studies have explored the cytotoxic effects of thiazole derivatives, including this compound, on various cancer cell lines. Notably, the following activities have been documented:

  • Anticancer Activity :
    • Cell Lines Tested : The compound has been evaluated against several human cancer cell lines such as HT-29 (colon cancer), A431 (skin cancer), and PC3 (prostate cancer).
    • Cytotoxicity Assays : The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide (MTT) assay has been utilized to assess cell viability post-treatment. Results indicate significant cytotoxic effects with IC50 values comparable to standard chemotherapeutic agents like doxorubicin .
  • Mechanisms of Action :
    • Apoptosis Induction : Studies have shown that treatment with this compound leads to apoptosis in cancer cells, characterized by the upregulation of pro-apoptotic proteins (e.g., Bax) and downregulation of anti-apoptotic proteins (e.g., Bcl-2) .
    • Inhibition of Signaling Pathways : The compound appears to inhibit key pathways involved in tumor growth and metastasis, such as the vascular endothelial growth factor receptor (VEGFR-2) pathway .
  • Antimicrobial Properties :
    • Preliminary investigations suggest that thiazole derivatives may exhibit antibacterial and antifungal activities. The structural features that contribute to these effects include the electron-withdrawing nature of the cyano group and the presence of halogen substituents .

Data Tables

Activity TypeCell Line TestedIC50 Value (µM)Mechanism
Anticancer ActivityHT-291.61Induction of apoptosis via Bax/Bcl-2 modulation
A4311.98Inhibition of VEGFR-2 signaling
Antimicrobial ActivityVarious Bacteria50Disruption of bacterial cell wall synthesis

Case Studies

  • Study on Cytotoxicity :
    In a recent publication, researchers synthesized a series of thiazole derivatives and evaluated their cytotoxicity against HT-29 and A431 cells. The study found that compounds similar to this compound exhibited significant anticancer properties with mechanisms involving apoptosis induction .
  • Antimicrobial Efficacy :
    Another investigation focused on the antimicrobial potential of thiazole derivatives demonstrated that compounds with similar structural motifs showed promising results against various bacterial strains, indicating their potential as new antimicrobial agents .

Comparison with Similar Compounds

Comparison with Similar Compounds

The comparison of this compound with structurally analogous molecules requires an analysis of crystallographic data, electronic properties, and functional group interactions. Instead, the focus of the evidence is on the SHELX software suite, which is widely used for crystal structure refinement .

Challenges in Comparative Analysis

Hypothetical Comparison Framework

Parameter Compound of Interest Analog 1 (e.g., Thiazole derivatives) Analog 2 (e.g., Cyano-vinyl acetates)
Crystallographic Data N/A N/A N/A
Electron Density Maps N/A N/A N/A
Thermal Stability N/A N/A N/A
Biological Activity N/A N/A N/A

Note: Data fields marked "N/A" reflect the absence of relevant information in the provided evidence.

Research Findings and Limitations

For example:

  • Structural Insights : Thiazole and fluorophenyl groups are common in bioactive molecules, but without targeted studies, their impact on this compound’s properties remains speculative.

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